molecular formula C38H41Br2Cl2N4Ru- B13638498 benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine

benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine

Cat. No.: B13638498
M. Wt: 885.5 g/mol
InChI Key: GQQCUTFFYIFJBH-UHFFFAOYSA-L
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Description

Benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine is a complex organometallic compound known for its catalytic properties. It is commonly referred to as a Grubbs Catalyst, specifically the third generation. This compound is widely used in olefin metathesis reactions, which are pivotal in organic synthesis for forming carbon-carbon double bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine primarily undergoes metathesis reactions, including:

    Ring-Closing Metathesis (RCM): Used to form cyclic compounds.

    Cross Metathesis (CM): Involves the exchange of alkylidene groups between alkenes.

    Ring-Opening Metathesis Polymerization (ROMP): Used to produce polymers from cyclic olefins.

Common Reagents and Conditions

Major Products

The major products of these reactions are typically cyclic compounds, linear alkenes, and polymers, depending on the specific metathesis reaction employed .

Scientific Research Applications

Benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential in drug development and synthesis of medicinal compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves the coordination of the ruthenium center to the olefinic substrates, facilitating the breaking and forming of carbon-carbon double bonds. The labile pyridine ligands allow for rapid initiation of the catalytic cycle, making the compound highly efficient in metathesis reactions .

Properties

Molecular Formula

C38H41Br2Cl2N4Ru-

Molecular Weight

885.5 g/mol

IUPAC Name

benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine

InChI

InChI=1S/C21H27N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-13H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q-1;;;;;;+2/p-2

InChI Key

GQQCUTFFYIFJBH-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C(C=C1)C=[Ru](Cl)Cl.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br

Origin of Product

United States

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